Cas no 2172036-67-6 (4-bromo-6-cyclobutyl-2-ethylpyrimidine)

4-bromo-6-cyclobutyl-2-ethylpyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-bromo-6-cyclobutyl-2-ethylpyrimidine
- EN300-1614131
- 2172036-67-6
-
- インチ: 1S/C10H13BrN2/c1-2-10-12-8(6-9(11)13-10)7-4-3-5-7/h6-7H,2-5H2,1H3
- InChIKey: HEWFBWXQVWECLZ-UHFFFAOYSA-N
- SMILES: BrC1=CC(C2CCC2)=NC(CC)=N1
計算された属性
- 精确分子量: 240.02621g/mol
- 同位素质量: 240.02621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- XLogP3: 3.2
4-bromo-6-cyclobutyl-2-ethylpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1614131-0.25g |
4-bromo-6-cyclobutyl-2-ethylpyrimidine |
2172036-67-6 | 0.25g |
$723.0 | 2023-06-04 | ||
Enamine | EN300-1614131-1.0g |
4-bromo-6-cyclobutyl-2-ethylpyrimidine |
2172036-67-6 | 1g |
$785.0 | 2023-06-04 | ||
Enamine | EN300-1614131-0.1g |
4-bromo-6-cyclobutyl-2-ethylpyrimidine |
2172036-67-6 | 0.1g |
$691.0 | 2023-06-04 | ||
Enamine | EN300-1614131-250mg |
4-bromo-6-cyclobutyl-2-ethylpyrimidine |
2172036-67-6 | 250mg |
$1170.0 | 2023-09-23 | ||
Enamine | EN300-1614131-2500mg |
4-bromo-6-cyclobutyl-2-ethylpyrimidine |
2172036-67-6 | 2500mg |
$2492.0 | 2023-09-23 | ||
Enamine | EN300-1614131-50mg |
4-bromo-6-cyclobutyl-2-ethylpyrimidine |
2172036-67-6 | 50mg |
$1068.0 | 2023-09-23 | ||
Enamine | EN300-1614131-0.5g |
4-bromo-6-cyclobutyl-2-ethylpyrimidine |
2172036-67-6 | 0.5g |
$754.0 | 2023-06-04 | ||
Enamine | EN300-1614131-0.05g |
4-bromo-6-cyclobutyl-2-ethylpyrimidine |
2172036-67-6 | 0.05g |
$660.0 | 2023-06-04 | ||
Enamine | EN300-1614131-10.0g |
4-bromo-6-cyclobutyl-2-ethylpyrimidine |
2172036-67-6 | 10g |
$3376.0 | 2023-06-04 | ||
Enamine | EN300-1614131-5.0g |
4-bromo-6-cyclobutyl-2-ethylpyrimidine |
2172036-67-6 | 5g |
$2277.0 | 2023-06-04 |
4-bromo-6-cyclobutyl-2-ethylpyrimidine 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
4-bromo-6-cyclobutyl-2-ethylpyrimidineに関する追加情報
4-Bromo-6-Cyclobutyl-2-Ethylpyrimidine: A Comprehensive Overview
The compound 4-bromo-6-cyclobutyl-2-ethylpyrimidine (CAS No. 2172036-67-6) is a heterocyclic aromatic compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the pyrimidine family, a class of organic compounds characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3. The substitution pattern of this molecule introduces unique electronic and steric properties, making it a valuable substrate for further functionalization and application development.
Recent studies have highlighted the importance of 4-bromo-6-cyclobutyl-2-ethylpyrimidine in drug discovery, particularly in the development of kinase inhibitors. The bromine atom at position 4 serves as an electron-withdrawing group, which can enhance the binding affinity of the molecule to specific protein targets. Meanwhile, the cyclobutyl group at position 6 introduces rigidity and strain into the molecule, potentially improving its pharmacokinetic properties. The ethyl group at position 2 adds bulkiness, which can influence the molecule's solubility and permeability.
One of the most promising applications of 4-bromo-6-cyclobutyl-2-ethylpyrimidine lies in its role as an intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound as a precursor for constructing complex heterocycles with enhanced biological activity. By employing advanced coupling reactions and catalytic processes, scientists have successfully incorporated this molecule into larger frameworks, leading to novel drug candidates with improved efficacy and reduced side effects.
In addition to its pharmaceutical applications, 4-bromo-6-cyclobutyl-2-ethylpyrimidine has shown potential in the field of agrochemicals. Its ability to modulate enzyme activity makes it a candidate for developing pesticides and herbicides with high specificity and low environmental impact. Recent studies have demonstrated that this compound can inhibit key enzymes involved in plant growth regulation, offering a new avenue for sustainable agriculture.
From a synthetic perspective, 4-bromo-6-cyclobutyl-2-ethylpyrimidine is typically prepared through multi-step processes involving nucleophilic aromatic substitution and cyclization reactions. The synthesis begins with the preparation of a suitable pyrimidine derivative, followed by bromination at position 4. The cyclobutyl group is introduced via a palladium-catalyzed coupling reaction, while the ethyl group is added through alkylation or acylation steps. These reactions require precise control over reaction conditions to ensure high yields and product purity.
The structural features of 4-bromo-6-cyclobutyl-2-ethylpyrimidine also make it an attractive candidate for materials science applications. Its aromaticity and functional substituents enable it to act as a building block for constructing advanced materials such as organic semiconductors and coordination polymers. Recent research has explored its use in designing self-assembled monolayers and stimuli-responsive materials, showcasing its versatility across multiple disciplines.
In terms of toxicity and environmental impact, 4-bromo-6-cyclobutyl-2-ethylpyrimidine has been subjected to rigorous testing to ensure its safety for human use and ecological compatibility. Studies indicate that this compound exhibits low acute toxicity when administered at therapeutic doses. However, long-term exposure studies are still underway to fully understand its potential risks.
Looking ahead, the continued exploration of 4-bromo-6-cyclobutyl-2-ethylpyrimidine is expected to yield further breakthroughs in its application as a versatile building block for drug development and material synthesis. Its unique combination of electronic properties and structural flexibility positions it as a key player in advancing modern chemistry research.
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